molecular formula C13H20N4 B2420448 (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319850-74-1

(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane

Cat. No. B2420448
CAS RN: 2319850-74-1
M. Wt: 232.331
InChI Key: VRDXUWJGDSQXHT-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a bicyclic structure, which is a structure with two fused rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar . The bicyclic structure could also affect the compound’s stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthetic methodologies for bicyclic and tricyclic compounds similar to the mentioned chemical structure have been explored. For example, the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes and the dimerization of constrained bicyclic phosphane to form tricyclic compounds containing the dioxadiazadiphosphecine ring have been reported. These studies highlight the synthetic versatility and the structural uniqueness of such compounds, offering insights into their potential applications in chemical synthesis and material science (Kakanejadifard et al., 2004), (Bonningue et al., 1983).

Chemical Reactions and Mechanisms

Research into the reactivity of compounds with nitrogenous organic ligands and the desymmetrization processes leading to the formation of dioxabicyclo[3.2.1]octanes showcases the complex chemical behaviors these structures can exhibit. These studies not only provide a deeper understanding of the chemical properties of such compounds but also open avenues for the synthesis of natural products and other complex molecules (Jaźwiński & Kamieński, 2007), (Burke et al., 1999).

Molecular Sieve Synthesis

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based quaternary ammonium compounds as structure-directing agents (SDAs) for molecular sieve synthesis represents a novel application area. This research demonstrates the potential of bicyclic and related structures in facilitating the development of new porous materials with specific characteristics for catalysis or separation processes (Kubota et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential uses in pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

8-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-9-6-11-4-5-12(7-9)17(11)8-13-15-14-10(2)16(13)3/h11-12H,1,4-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXUWJGDSQXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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